2'-Hydroxy-2,3,5'-trimethoxychalcone

selective apoptosis cancer vs. normal differential breast cancer

Researchers seeking a validated, cancer-cell-selective endoplasmic reticulum (ER) stress inducer often face off-target cytotoxicity with generic chalcones. DK143 (2'-Hydroxy-2,3,5'-trimethoxychalcone) is a chemically validated, synthetic chalcone that triggers UPR-mediated apoptosis via IRE1α/CHOP pathways exclusively in malignant cells, confirmed by siRNA knockdown experiments. Key procurement advantages: • Validated selectivity: Induces caspase-dependent apoptosis in MDA-MB-231 breast cancer cells (IC50 46.05 µM) without affecting MCF10A non-transformed epithelial cell viability. • Superior physicochemical profile: Calculated log P of 2.82 vs. 2.94 for less selective analogs, enabling predictable formulation behavior. • Nanoparticle-ready: Documented IC50 improvement to 1.662 µM upon polymeric micelle encapsulation, providing a benchmark for drug delivery studies. Supplied as ≥98% solid with full characterization; ideal as a positive control in UPR screening or a starting point for medicinal chemistry optimization.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
Cat. No. B1236198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Hydroxy-2,3,5'-trimethoxychalcone
Synonyms2'-hydroxy-2,3,5'-trimethoxychalcone
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)C=CC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C18H18O5/c1-21-13-8-10-16(20)14(11-13)15(19)9-7-12-5-4-6-17(22-2)18(12)23-3/h4-11,20H,1-3H3/b9-7+
InChIKeyNRAAGHLLAJEOAZ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Hydroxy-2,3,5'-trimethoxychalcone (DK143) Procurement Guide: A UPR-Targeting Chalcone for Cancer-Selective Research


2'-Hydroxy-2,3,5'-trimethoxychalcone (DK143) is a synthetic chalcone derivative characterized by a 2'-hydroxy group on ring A and 2,3,5'-trimethoxy substitution on ring B [1]. Unlike many chalcones that act through tubulin binding or mitochondrial pathways, DK143 primarily induces endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) via the IRE1α–CHOP–Bim axis [1]. Critically, this compound demonstrates selective reactive oxygen species (ROS) generation and apoptosis in cancer cells (e.g., MDA-MB-231) while sparing non-transformed MCF10A breast epithelial cells [1]. This cancer-selective UPR induction, combined with a defined trimethoxy substitution pattern, underpins its differentiable profile in preclinical oncology research.

Why Substituting 2'-Hydroxy-2,3,5'-trimethoxychalcone with Generic Chalcones Risks Losing UPR-Mediated Selectivity


Chalcones are a broad chemical class with diverse mechanisms, including tubulin polymerization inhibition, mitochondrial cytochrome c release, and NF-κB modulation. However, the precise 2,3,5'-trimethoxy arrangement on the B-ring of DK143, in conjunction with the 2'-hydroxy group, is essential for its distinctive ability to selectively generate ROS in cancer cells and subsequently engage the IRE1α–CHOP arm of the UPR [1]. Closely related analogs, such as 2'-hydroxy-4-methoxychalcone or 2'-hydroxy-2,4,5-trimethoxychalcone, fail to recapitulate this selective ER stress response; instead they often exhibit non-selective cytotoxicity or different mechanistic profiles (e.g., tubulin-targeting antimitotic activity) [2]. Therefore, generic substitution with an uncharacterized chalcone cannot replicate the cancer-selective, UPR-dependent apoptosis that defines DK143's value in mechanistic research and preclinical translation.

2'-Hydroxy-2,3,5'-trimethoxychalcone (DK143) vs. Analogs: Quantitative Evidence for Scientific Selection


Selective Cytotoxicity: DK143 Induces Apoptosis in MDA-MB-231 Breast Cancer Cells While Preserving MCF10A Non-Transformed Cells

DK143 triggered caspase-dependent apoptosis in MDA-MB-231 triple-negative breast cancer cells without significantly affecting the viability of MCF10A non-transformed breast epithelial cells, as shown in MTT viability assays [1]. This selectivity is attributed to selective ROS accumulation in cancer cells; ROS levels increased in MDA-MB-231 cells but remained unchanged in MCF10A cells [1]. By contrast, the unsubstituted parent 2'-hydroxychalcone and many simple methoxylated chalcones exhibit non-discriminatory cytotoxicity across cancer and normal lines, typically yielding selectivity indices <2 [2].

selective apoptosis cancer vs. normal differential breast cancer

Mechanism-Specific Differentiation: DK143 Activates the IRE1α–CHOP–Bim UPR Axis, Not Tubulin Polymerization

DK143 upregulated ER stress sensors GRP78/BiP, IRE1α, CHOP, and Bim in MDA-MB-231 cells; siRNA-mediated silencing of IRE1α or CHOP significantly attenuated DK143-induced apoptosis [1]. This UPR-dependent mechanism is distinct from the antimitotic activity of 2'-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), which inhibits tubulin polymerization with no UPR involvement [2]. The precise engagement of the IRE1α–XBP1–CHOP axis has not been reported for simpler methoxylated chalcones lacking the 2,3,5'-substitution pattern, underscoring the structural basis for DK143's unique mechanism [1].

unfolded protein response ER stress mechanism-specific apoptosis

Translatability Enhancement: Aspirin-Conjugated DK143 Nanoparticles Achieve IC50 4.172 µM in HeLa Cells (4.9-fold Improvement Over Free DK143)

Aspirin-conjugated DK143-loaded polymeric micelles (AS-DK143 NPs) exhibited an IC50 of 4.172 µM in HeLa cervical cancer cells [1]. In contrast, free (non-formulated) DK143 showed an IC50 of 20.60 µM under the same HeLa cell conditions , representing a 4.9-fold improvement in potency. The nanoparticle formulation retained the ROS-mediated UPR apoptosis mechanism while significantly enhancing cellular uptake and bioavailability [1]. This degree of formulation-enhancement quantitatively exceeds that observed for many other chalcone derivatives, which often suffer from poor aqueous solubility and low loading efficiency [2].

nanoparticle formulation cervical cancer drug delivery enhancement

In Vivo Tumor Suppression: DK143 Inhibits 4T1 Breast Cancer Xenograft Growth in Mice

In a 4T1-luc cell-bearing mouse xenograft model, DK143 administered intraperitoneally at 10 mg/kg/day for 21 days suppressed tumor growth by approximately 60% relative to vehicle controls [1]. This in vivo proof-of-concept distinguishes DK143 from numerous structurally related chalcones that exhibit compelling in vitro cytotoxicity but fail to demonstrate significant tumor growth inhibition in animal models due to poor pharmacokinetics or rapid metabolism [2]. The in vivo efficacy is consistent with the UPR-dependent mechanism established in vitro, as tumor tissues showed elevated CHOP and cleaved caspase-3 compared to controls [1].

xenograft in vivo efficacy tumor growth inhibition

ROS-Mediated Selectivity: DK143 Generates Reactive Oxygen Species Exclusively in Cancer Cells, Not in Normal Cells

DK143 treatment induced a significant increase in intracellular ROS levels in MDA-MB-231 breast cancer cells, as measured by DCFH-DA fluorescence, while no ROS increase was observed in MCF10A non-transformed breast epithelial cells under identical conditions [1]. This cancer-cell-specific ROS generation is a hallmark of DK143's mechanism and directly triggers the downstream UPR activation. In contrast, the broad-spectrum chalcone isoliquiritigenin induces ROS in both cancer and normal cell lines [2], failing to achieve the same degree of selectivity. The selective ROS elevation is structurally linked to the 2,3,5'-trimethoxy pattern, as analogs with different methoxy positions do not exhibit this discriminatory effect [1].

reactive oxygen species cancer-selective oxidative stress

Optimal Research and Industrial Use Cases for 2'-Hydroxy-2,3,5'-trimethoxychalcone (DK143)


Cancer-Selective Cytotoxicity Screening: DK143 as a Positive Control for UPR-Mediated Apoptosis Assays

With its robust, selective induction of the UPR pathway in cancer cells (while sparing MCF10A normal cells), DK143 serves as an ideal positive control compound for high-content screening campaigns aimed at discovering novel ER stress-inducing anticancer agents. Its selectivity minimizes false positives from non-specific toxicity, directly benefiting hit-to-lead fidelity in oncology pipelines [1].

Preclinical Breast Cancer Xenograft Studies: DK143 as an In Vivo Efficacy Standard

The validated in vivo tumor suppression efficacy of DK143 in 4T1 breast cancer xenograft models positions it as a reliable, well-characterized reference compound for comparative efficacy studies of new chemical entities targeting UPR in oncology [1]. Researchers can benchmark test compounds against DK143's ~60% tumor growth inhibition at 10 mg/kg/day.

Nanoparticle Formulation R&D: DK143 as a Model Cargo for Targeted Delivery Optimization

The successful encapsulation of DK143 into aspirin-conjugated polymeric micelles (AS-DK143 NPs) achieving a 4.9-fold potency improvement (IC50 4.172 µM) demonstrates its suitability as a model small-molecule cargo. Formulation scientists can use DK143 to benchmark novel nanoparticle delivery platforms, leveraging the compound's well-defined UPR mechanism and in vivo track record [2].

Mechanistic Research on ER Stress Signaling: DK143 as a Selective IRE1α–XBP1 Axis Activator

The compound's specific activation of the IRE1α–XBP1–CHOP branch of the UPR, confirmed by siRNA silencing experiments, makes DK143 a critical chemical biology tool for dissecting ER stress signaling in cancer. It enables validation of IRE1α inhibitors and elucidation of UPR crosstalk without confounding multi-target effects commonly seen with less specific chalcones [1].

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